2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound characterized by the presence of an amino group, two fluorine atoms, and a thiazolidine-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2,6-difluorophenol with thiazolidine-1,1-dione under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes
Mechanism of Action
The mechanism of action of 2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and fluorinated aromatic compounds. Examples include:
- 4-amino-2,6-difluorophenol
- Thiazolidine-2,4-dione derivatives .
Uniqueness
2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of its amino, fluorine, and thiazolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1416955-94-6 |
---|---|
Molecular Formula |
C9H10F2N2O2S |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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